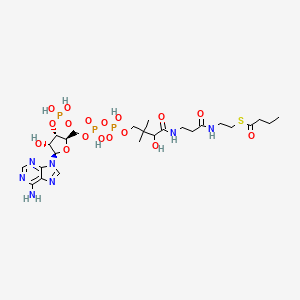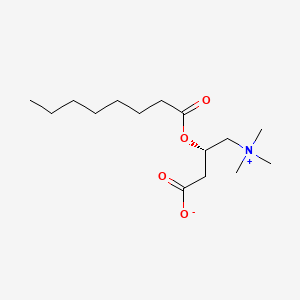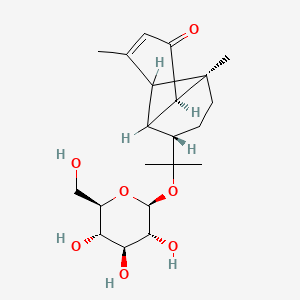
Tinocordiside
Vue d'ensemble
Description
Tinocordiside is a metabolite of Tinospora cordifolia, a plant widely used in Ayurveda for various ailments such as inflammatory conditions, autoimmune disorders, and cancer . Recent studies have shown Tinocordiside as a potential option for controlling SARS-CoV-2 infection and its entry into host cells .
Molecular Structure Analysis
Tinocordiside has a molecular formula of C21H32O7, an average mass of 396.475 Da, and a monoisotopic mass of 396.214813 Da .Applications De Recherche Scientifique
Immunomodulatory Properties : Tinocordiside has been identified as a significant component contributing to the immunomodulatory activity of Tinospora cordifolia. It was found to enhance phagocytic activity and increase nitric oxide and reactive oxygen species generation, indicating its potential in boosting immune responses (Sharma et al., 2012).
Anticancer Potential : Research has demonstrated the anticancer and immunomodulatory activities of Tinocordiside. It was active against various human cancer cell lines, suggesting its potential role in cancer treatment (Bala et al., 2015).
Potential in COVID-19 Management : Tinocordiside has shown promise in disrupting the interaction between SARS-CoV-2's spike protein receptor binding domain (RBD) and the host cell ACE2 receptor. This disruption could potentially block the virus's entry into host cells and reduce infectivity, indicating its potential application in managing COVID-19 contagion (Balkrishna et al., 2020).
Initial Discovery and Structure : Tinocordiside was first isolated from Tinospora cordifolia and identified as a rearranged cadinane sesquiterpene glycoside. Its structure, consisting of a tricyclic skeleton with a cyclobutane ring, was established by spectroscopic and chemical methods (Ghosal & Vishwakarma, 1997).
Mécanisme D'action
Tinocordiside has been found to exhibit immunomodulatory activity. It shows inhibition of the cytokine-receptor signaling pathway, majorly via the JAK-STAT signaling pathway, subsequently causing inhibition of Th17 cell differentiation, proliferation, and effector function . It also has potential anti-viral properties, with studies suggesting it could inhibit SARS-CoV-2 entry into host cells .
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDYINPHJUBKI-NRFPHRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940804 | |
| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tinocordiside | |
CAS RN |
191613-38-4 | |
| Record name | Tinocordiside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



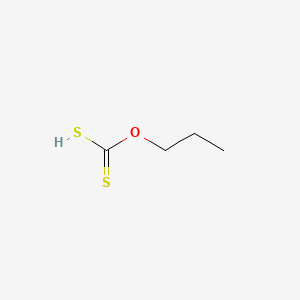
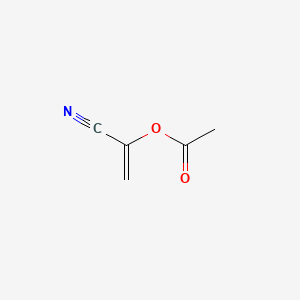

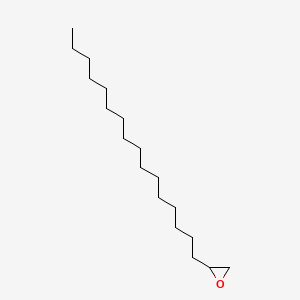
![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
